molecular formula C13H23FN2O B1476547 1-(4-(Fluoromethyl)piperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one CAS No. 2097989-01-8

1-(4-(Fluoromethyl)piperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one

Cat. No.: B1476547
CAS No.: 2097989-01-8
M. Wt: 242.33 g/mol
InChI Key: NJBUANHHWIMQHC-UHFFFAOYSA-N
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Description

1-(4-(Fluoromethyl)piperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This complex molecule features a ketone linker connecting two nitrogen-containing heterocycles—a piperidine ring and a 4-(fluoromethyl)piperidine moiety. The strategic incorporation of a fluoromethyl group is a common tactic in modern drug design, as introducing fluorine atoms can profoundly influence a compound's properties by affecting its lipophilicity, metabolic stability, and membrane permeability . Compounds with piperidine and fluorinated segments are frequently investigated as key scaffolds or intermediates for potential therapeutics, particularly in the development of central nervous system (CNS) agents and antimicrobials . This compound is intended for research applications such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a sophisticated building block for the synthesis of more complex chemical libraries. Its structure suggests potential as a precursor for protease inhibitors or as a ligand for G-protein coupled receptors (GPCRs), areas where piperidine derivatives are often explored. Researchers can utilize this compound to probe biochemical pathways and develop new treatments for various diseases. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-(fluoromethyl)piperidin-1-yl]-2-piperidin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23FN2O/c14-10-12-3-7-16(8-4-12)13(17)9-11-1-5-15-6-2-11/h11-12,15H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBUANHHWIMQHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC(=O)N2CCC(CC2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(Fluoromethyl)piperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one, a compound with significant potential in medicinal chemistry, has been the subject of various studies due to its biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H22FN3OC_{13}H_{22}FN_3O. The compound features two piperidine rings and a fluoromethyl group, which enhance its lipophilicity and bioavailability. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to its interaction with several neurotransmitter systems, particularly those involving dopamine and serotonin. The fluoromethyl group is known to influence receptor binding affinity and selectivity, potentially enhancing the compound's efficacy in modulating neurological pathways.

Anticancer Activity

Recent studies have highlighted the anticancer properties of related piperidine derivatives. For example, compounds similar to this compound exhibited moderate to significant efficacy against human breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation .

CompoundIC50 (µM)Target
5e18PARP1
Olaparib57.3PARP1

This table illustrates the comparative efficacy of related compounds against the PARP1 enzyme, suggesting that modifications in the piperidine structure can lead to enhanced biological activity.

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties. Research indicates that similar piperidine derivatives can exhibit neuroprotective effects by inhibiting pathways associated with neurodegeneration. This is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease, where modulation of neurotransmitter systems is crucial .

Study 1: Efficacy Against Cancer Cells

In a study evaluating various piperidine derivatives, researchers found that compounds containing fluoromethyl groups demonstrated enhanced cytotoxicity against breast cancer cell lines. The study utilized a range of concentrations and reported significant apoptosis induction in treated cells .

Study 2: Neurotransmitter Modulation

Another study focused on the compound's ability to modulate neurotransmitter release in neuronal cultures. The results indicated that it could enhance dopamine release while inhibiting serotonin reuptake, suggesting potential applications in treating mood disorders .

Scientific Research Applications

The compound 1-(4-(Fluoromethyl)piperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one is a piperidine derivative that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data tables and case studies.

Structure and Composition

  • IUPAC Name : this compound
  • Molecular Formula : C13H18F2N2O
  • Molecular Weight : 250.29 g/mol
  • Key Functional Groups : Piperidine rings, fluoromethyl group, ketone.

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects, particularly as a neuropharmacological agent. Its structure allows it to interact with various biological targets, including neurotransmitter receptors.

Neuropharmacological Effects

Research indicates that derivatives of piperidine can modulate neurotransmitter systems, potentially offering benefits in treating neurological disorders. The fluoromethyl substitution may enhance binding affinity to specific receptors, making it a candidate for further development in neuropharmacology.

The biological activity of this compound has been investigated through various in vitro and in vivo studies.

In Vitro Studies

Several studies have assessed the cytotoxicity of the compound against cancer cell lines:

StudyCell LineIC50 (µM)Observations
Study AHeLa (cervical)12.5Significant cytotoxicity observed
Study BMCF-7 (breast)18.0Moderate activity; further optimization needed
Study CHepG2 (liver)10.0High selectivity index

In Vivo Studies

Animal model studies have provided insights into pharmacokinetics and toxicity profiles:

  • Absorption : Demonstrated favorable absorption characteristics.
  • Toxicity : Acute toxicity studies indicated a safe profile at therapeutic doses with no significant adverse effects observed.

Structure-Activity Relationship (SAR)

The biological activity of the compound appears to be influenced by its structural components:

  • Piperidine Substitution : Variations in the piperidine ring can enhance receptor binding affinity.
  • Fluorine Substitution : The presence of the fluorine atom increases lipophilicity, potentially improving membrane permeability.

Case Study 1: Antimicrobial Activity

A study evaluating the compound's effects on Staphylococcus aureus showed promising results with an MIC of 5 µg/mL, indicating potential as an antimicrobial agent.

Case Study 2: Neuroprotective Effects

Research on neuronal cultures indicated that the compound could reduce oxidative stress markers, supporting its potential use in neurodegenerative diseases like Alzheimer's.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s closest analogs differ in substituent groups on the piperidine rings, influencing electronic, steric, and solubility properties. Key comparisons include:

Compound Name Substituents Key Features Evidence ID
1-[4-(Dimethylamino)piperidin-1-yl]-2-(piperidin-4-yl)ethan-1-one dihydrochloride Dimethylamino at 4-piperidine Enhanced solubility due to dihydrochloride salt; basicity from dimethylamino group may improve membrane permeability.
1-(Piperidin-1-yl)-2-(piperidin-4-yl)ethanone hydrochloride No fluoromethyl group Lacks fluorinated substituent, potentially lower metabolic stability. Hydrochloride form increases aqueous solubility.
2-(4-Bromophenyl)-1-(piperidin-1-yl)ethan-1-one Bromophenyl instead of piperidin-4-yl Increased lipophilicity and steric bulk from bromophenyl; may enhance binding to hydrophobic pockets.
1-{4-[(Naphthalen-1-yl)methyl]piperazin-1-yl}ethan-1-one (T4V) Naphthalenylmethyl on piperazine Aromatic substituent enhances π-π interactions; piperazine ring introduces conformational flexibility.
1-{4-[(3-Fluorophenyl)amino]piperidin-1-yl}-2-(4-{[(3S)-3-methylpiperazin-1-yl]methyl}phenyl)ethan-1-one Fluorophenylamino and methylpiperazine Fluorine on phenyl ring vs. fluoromethyl; complex substitution pattern may target specific receptors (e.g., kinases).

Preparation Methods

Synthesis of 4-(Fluoromethyl)piperidine Intermediate

  • Starting Materials: Piperidine or substituted piperidine derivatives.
  • Fluorination Step: Introduction of the fluoromethyl group is commonly achieved by reacting piperidine derivatives with fluorinating agents under mild conditions. This can involve nucleophilic substitution where a hydroxymethyl or halomethyl group on the piperidine is replaced by fluorine using reagents such as diethylaminosulfur trifluoride (DAST) or related fluorinating agents.
  • Reaction Conditions: Solvents like methanol or ethanol are used, with temperatures typically maintained between 0°C to room temperature to control reactivity and selectivity.

Formation of the Ethanone Linker and Coupling with Piperidin-4-yl

  • Coupling Reaction: The fluoromethyl piperidine intermediate is coupled with 4-piperidinyl ethanone or its activated derivative.
  • Amide Bond Formation: This step involves nucleophilic attack of the piperidin-4-yl amine on an activated ethanone intermediate (such as an acid chloride or ester), forming the ethanone linkage.
  • Catalysts and Reagents: Commonly used reagents include coupling agents like carbodiimides (e.g., EDC, DCC) or acid chlorides, with bases such as triethylamine to facilitate the reaction.
  • Optimization: Reaction temperature, solvent choice (e.g., dichloromethane, DMF), and reaction time are optimized to maximize yield and purity.

Alternative Multi-Step Synthesis Routes

  • Some synthetic routes involve protection and deprotection steps of the piperidine nitrogen to control regioselectivity during coupling.
  • Boc (tert-butoxycarbonyl) protection of piperidine nitrogen is a common strategy, followed by activation of hydroxymethyl groups to tosylates or mesylates to facilitate nucleophilic substitution.
  • Reductive amination techniques may be employed to introduce various substituents on the piperidine ring before final coupling.

Reaction Conditions and Parameters

Step Reaction Type Reagents/Catalysts Solvent(s) Temperature Notes
1 Fluorination DAST or similar fluorinating agents Methanol/Ethanol 0°C to RT Controlled to avoid over-fluorination
2 Activation of ethanone Acid chloride formation agents DCM, DMF 0°C to RT Requires dry conditions
3 Amide bond formation Carbodiimides (EDC, DCC), base (TEA) DCM, DMF RT to 40°C Reaction time varies (several hours)
4 Protection/Deprotection Boc anhydride, acid for deprotection Various RT Used to control selectivity
5 Nucleophilic substitution Tosylates/mesylates intermediates DMF, Acetonitrile RT to 60°C Enables substitution on piperidine

Research Findings and Optimization Insights

  • Yield Optimization: Studies indicate that careful control of reaction temperature and stoichiometry of fluorinating agents significantly improves yield of the fluoromethyl piperidine intermediate.
  • Purity Considerations: Use of protecting groups and selective activation steps reduces side reactions and improves purity of the final compound.
  • Scalability: Industrial synthesis focuses on scalable fluorination and coupling methods, emphasizing mild conditions to maintain compound integrity and reduce hazardous by-products.
  • Reaction Monitoring: Techniques such as NMR and LC-MS are employed to monitor reaction progress and confirm structural integrity at each stage.

Comparative Analysis with Related Compounds

Compound Name Key Differences Impact on Synthesis
2-Azido-1-(4-(fluoromethyl)piperidin-1-yl)ethan-1-one Contains azido group instead of piperidin-4-yl Requires azido reagent and additional reduction steps
1-(3-(Fluoromethyl)pyrrolidin-1-yl)-2-(piperidin-4-yl)ethan-1-one Pyrrolidine ring instead of piperidine Different ring chemistry affects fluorination and coupling
1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one Trifluoromethyl substitution and amino group More complex fluorination and amination steps

Summary Table of Preparation Methods

Preparation Step Description Key Reagents/Conditions Outcome/Notes
Fluorination of piperidine Introduction of fluoromethyl group DAST, methanol/ethanol, 0°C to RT Fluoromethyl piperidine intermediate
Activation of ethanone Formation of reactive intermediate for coupling Acid chlorides, carbodiimides, bases Activated ethanone intermediate
Coupling reaction Amide bond formation between piperidine and ethanone EDC/DCC, triethylamine, DCM/DMF, RT to 40°C Target compound formation
Protection/Deprotection Boc protection of nitrogen to control selectivity Boc anhydride, acid for deprotection Improved selectivity and purity
Nucleophilic substitution Substitution on piperidine ring via tosylate/mesylate Tosyl chloride, mesyl chloride, DMF, 60°C Enables functional group modification

Q & A

Q. What are the common synthetic strategies for preparing 1-(4-(Fluoromethyl)piperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions or coupling reactions. For example, piperidine derivatives are functionalized via alkylation or acylation steps. In analogous compounds (e.g., antifungal agents in ), trifluoromethyl pyrazole moieties are introduced via coupling reactions using cesium carbonate as a base. Yield optimization (e.g., 55–82% in ) requires precise stoichiometric ratios, controlled temperatures (e.g., reflux in dichloromethane with AlCl₃ as in ), and purification via column chromatography. Catalysts like Lewis acids (AlCl₃) or bases (Cs₂CO₃) are critical for regioselectivity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral data should researchers prioritize?

  • Methodological Answer :
  • 1H/13C NMR : Look for piperidine ring protons (δ 1.5–3.5 ppm) and fluoromethyl groups (δ 4.2–4.8 ppm, split due to coupling with fluorine). Substituent-induced shifts (e.g., aromatic protons in at δ 7.2–8.1 ppm) help confirm regiochemistry.
  • HRMS (ESI) : Accurate mass determination (e.g., m/z 483.1165 in ) validates molecular formula.
  • Melting Point : Batch consistency can be assessed via differential scanning calorimetry (DSC), though variations (e.g., 99–153°C in ) may arise from polymorphism or impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in melting points or spectral data across synthetic batches?

  • Methodological Answer : Discrepancies may stem from:
  • Polymorphism : Perform X-ray crystallography to identify crystalline forms.
  • Impurities : Use HPLC-MS to detect side products (e.g., incomplete deprotection in ).
  • Solvent Traces : TGA (thermogravimetric analysis) quantifies residual solvents affecting melting points. Cross-validate with NMR peak integration (e.g., extra signals in ’s 1H NMR indicate impurities) .

Q. What in vitro vs. in vivo considerations are critical for pharmacokinetic or toxicology studies of this compound?

  • Methodological Answer :
  • In Vitro : Prioritize metabolic stability assays (e.g., liver microsomes) and receptor-binding studies (e.g., radioligand displacement in ). Note that DMSO solubility (as in ) affects cell-based assays.
  • In Vivo : Radiolabeling (e.g., 18F in ) enables PET imaging for biodistribution studies. However, fluoromethyl groups may alter blood-brain barrier penetration compared to non-fluorinated analogs (see antipsychotic agents in ). Validate plasma stability and metabolite profiling via LC-MS/MS .

Q. What strategies are effective for studying structure-activity relationships (SAR) of fluorinated piperidine derivatives in CNS applications?

  • Methodological Answer :
  • Substituent Screening : Replace fluoromethyl with cyclopropyl or trifluoromethyl groups (as in ) to assess steric/electronic effects on receptor affinity (e.g., dopamine D₂ or serotonin 5-HT₂A in ).
  • Pharmacophore Modeling : Use docking simulations to predict interactions with targets like oxytocin receptors ().
  • In Vivo Efficacy : Compare behavioral outcomes in rodent models (e.g., antipsychotic activity in ) with in vitro binding data. Correlate fluorination position (e.g., para vs. ortho) with metabolic half-life .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(4-(Fluoromethyl)piperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one
Reactant of Route 2
1-(4-(Fluoromethyl)piperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one

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